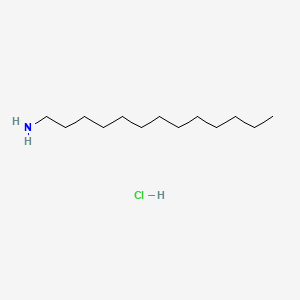
Tridecylamine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecylamine, hydrochloride: is a long-chain alkylamine with the chemical formula C13H29N·HCl . It is a derivative of tridecylamine, where the amine group is protonated to form a hydrochloride salt. This compound is known for its lipophilic properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: Tridecylamine can be synthesized through the reductive amination of tridecanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with tridecyl chloride under basic conditions to form tridecylamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, tridecylamine is often produced by the catalytic hydrogenation of nitriles or amides using hydrogen gas and a suitable catalyst such as palladium on carbon.
Direct Alkylation: Another common method involves the direct alkylation of ammonia or primary amines with tridecyl halides in the presence of a base.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tridecylamine can undergo oxidation reactions to form corresponding nitriles or carbonyl compounds.
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Tridecyl nitrile, tridecanal.
Reduction: Tridecylamine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Surfactants: It is employed in the synthesis of surfactants and emulsifiers due to its long alkyl chain.
Biology:
Extraction: The compound is used in the extraction of various acids and metals from aqueous solutions.
Medicine:
Drug Development: Tridecylamine derivatives are explored for their potential use in drug development due to their lipophilic nature.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Tridecylamine, hydrochloride exerts its effects primarily through its interaction with lipid membranes due to its lipophilic nature. It can disrupt membrane integrity and function, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tridodecylamine: Similar in structure but with a shorter alkyl chain.
Trioctylamine: Another long-chain alkylamine with different applications.
Hexadecylamine: A longer-chain alkylamine used in similar applications.
Uniqueness: Tridecylamine, hydrochloride is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
2016-55-9 |
|---|---|
Molecular Formula |
C13H30ClN |
Molecular Weight |
235.84 g/mol |
IUPAC Name |
tridecan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H29N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h2-14H2,1H3;1H |
InChI Key |
XDRDMVYFQARLNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















